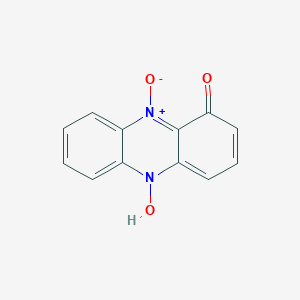
5-Hydroxy-10-oxidophenazin-10-ium-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-10-oxidophenazin-10-ium-1-one, also known as Wurster's Blue, is a synthetic dye that has been widely used in various scientific research applications. It has been used as a redox indicator, a fluorescent probe, and a photosensitizer. The unique chemical structure of Wurster's Blue makes it an ideal candidate for a wide range of applications in the field of chemistry and biochemistry.
Mécanisme D'action
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue acts as a redox indicator by undergoing a reversible redox reaction. The dye is reduced to a colorless form when it accepts an electron, and it is oxidized back to its blue form when it donates an electron. This redox reaction is used to determine the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue also acts as a fluorescent probe by binding to the surface of proteins and inducing fluorescence. The exact mechanism of this binding is not fully understood, but it is believed to involve the formation of a complex between the dye and the protein.
Biochemical and Physiological Effects:
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound for use in laboratory experiments. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its versatility. It can be used as a redox indicator, a fluorescent probe, and a photosensitizer. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its toxicity. It should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for the use of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue in scientific research. One potential application is in the field of photodynamic therapy, where it could be used as a photosensitizer to selectively destroy cancer cells. Another potential application is in the development of fluorescent sensors for the detection of biomolecules. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue could also be used in the development of new redox indicators for the study of redox reactions in biological systems. Overall, 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is a versatile compound with many potential applications in the field of chemistry and biochemistry.
Méthodes De Synthèse
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue can be synthesized by the oxidation of phenazine-1-carboxylic acid with potassium permanganate in the presence of sulfuric acid. The reaction yields a deep blue precipitate, which is then purified by recrystallization. The chemical structure of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is shown below:
Applications De Recherche Scientifique
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has been widely used as a redox indicator in various chemical reactions. It is commonly used in the determination of the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has also been used as a fluorescent probe to study the binding of proteins and other biomolecules. It has been shown to bind to the surface of proteins and induce fluorescence, making it a useful tool for studying protein-protein interactions.
Propriétés
Numéro CAS |
18274-55-0 |
|---|---|
Nom du produit |
5-Hydroxy-10-oxidophenazin-10-ium-1-one |
Formule moléculaire |
C12H8N2O3 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/C12H8N2O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H |
Clé InChI |
MVWCNCZRSYAPDY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




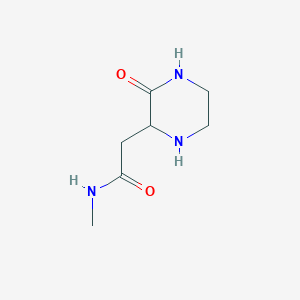
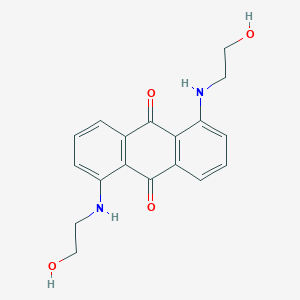
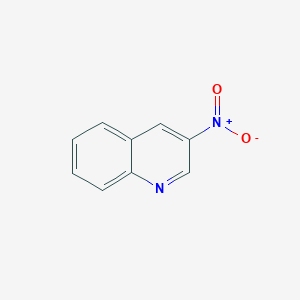
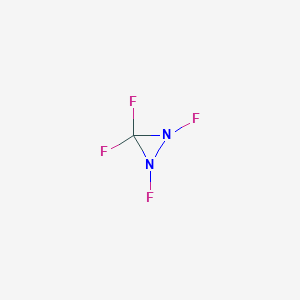
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
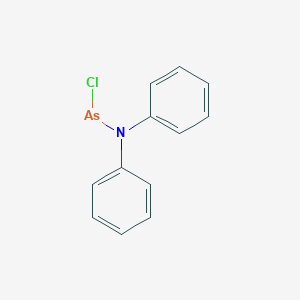

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
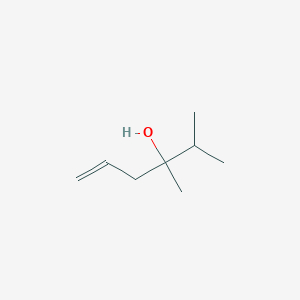
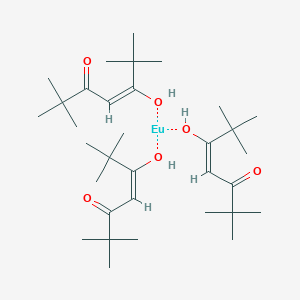
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)

